molecular formula C10H12N2S B5527949 4,5,6-trimethyl-2-(methylthio)nicotinonitrile

4,5,6-trimethyl-2-(methylthio)nicotinonitrile

Cat. No.: B5527949
M. Wt: 192.28 g/mol
InChI Key: FKJDMXNHTLVWMD-UHFFFAOYSA-N
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Description

4,5,6-Trimethyl-2-(methylthio)nicotinonitrile is an organic compound with the molecular formula C10H12N2S It is a derivative of nicotinonitrile, characterized by the presence of three methyl groups and a methylthio group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6-trimethyl-2-(methylthio)nicotinonitrile typically involves the reaction of 4,5,6-trimethyl-2-chloronicotinonitrile with sodium methylthiolate. The reaction is carried out in an appropriate solvent, such as dimethylformamide, under reflux conditions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography, ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

4,5,6-Trimethyl-2-(methylthio)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methylthio group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Amines or thiols, dimethylformamide as solvent, elevated temperatures.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted nicotinonitrile derivatives.

Scientific Research Applications

4,5,6-Trimethyl-2-(methylthio)nicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5,6-trimethyl-2-(methylthio)nicotinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methylthio group can influence the compound’s binding affinity and selectivity towards its targets. The nitrile group may also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4,5,6-Trimethyl-2-chloronicotinonitrile: Similar structure but with a chlorine atom instead of a methylthio group.

    4,5,6-Trimethyl-2-aminonicotinonitrile: Contains an amino group instead of a methylthio group.

    4,5,6-Trimethyl-2-hydroxynicotinonitrile: Contains a hydroxyl group instead of a methylthio group.

Uniqueness

4,5,6-Trimethyl-2-(methylthio)nicotinonitrile is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity. This group can undergo various transformations, making the compound versatile for synthetic applications. Additionally, the combination of methyl groups and the nitrile group contributes to its unique biological activity and potential as a lead compound in drug discovery.

Properties

IUPAC Name

4,5,6-trimethyl-2-methylsulfanylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c1-6-7(2)9(5-11)10(13-4)12-8(6)3/h1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJDMXNHTLVWMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N=C1C)SC)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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